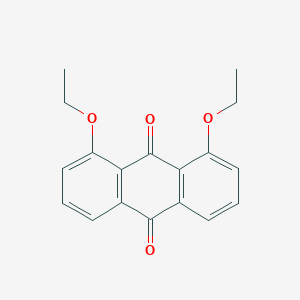
1,8-Diethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diethoxyanthracene-9,10-dione, also known as DEAQD, is an organic compound that belongs to the anthraquinone family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEAQD has been found to possess a variety of biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Mecanismo De Acción
1,8-Diethoxyanthracene-9,10-dione exerts its effects through multiple mechanisms. It has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase, cyclooxygenase, and lipoxygenase. It also acts as a potent antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
1,8-Diethoxyanthracene-9,10-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. Additionally, 1,8-Diethoxyanthracene-9,10-dione has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,8-Diethoxyanthracene-9,10-dione possesses several advantages as a research tool. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. Additionally, it has been found to be highly selective for free radicals and ROS, making it a valuable tool for the detection of oxidative stress. However, 1,8-Diethoxyanthracene-9,10-dione has several limitations as well. It is highly sensitive to light and air, and must be stored in a dark, oxygen-free environment to prevent degradation. Additionally, it has a relatively short half-life, limiting its utility in long-term experiments.
Direcciones Futuras
There are several potential future directions for research involving 1,8-Diethoxyanthracene-9,10-dione. One area of interest is the development of new drugs based on its antitumor and antiviral properties. Additionally, there is potential for the use of 1,8-Diethoxyanthracene-9,10-dione as a diagnostic tool for the detection of oxidative stress in various diseases. Further research is also needed to fully understand the mechanisms underlying its neuroprotective effects, and to develop more stable derivatives for use in long-term experiments.
Métodos De Síntesis
The synthesis of 1,8-Diethoxyanthracene-9,10-dione can be achieved through a multi-step process that involves the oxidation of 1,8-diethoxyanthracene using a variety of oxidizing agents. The most commonly used oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane.
Aplicaciones Científicas De Investigación
1,8-Diethoxyanthracene-9,10-dione has been extensively used in scientific research as a fluorescent probe for the detection of free radicals and reactive oxygen species (ROS). It has also been found to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
16294-26-1 |
|---|---|
Nombre del producto |
1,8-Diethoxyanthracene-9,10-dione |
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1,8-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
JUJCDDMVGAFUTI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
SMILES canónico |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



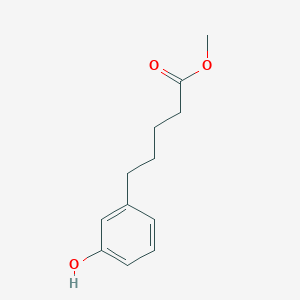
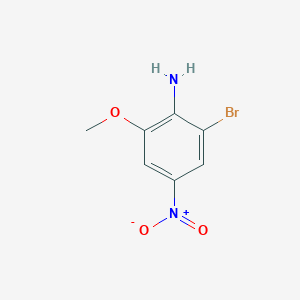
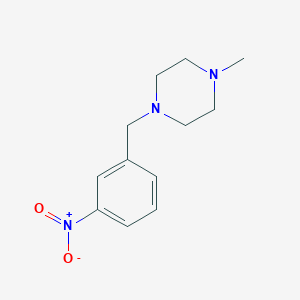
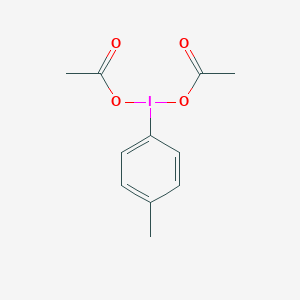
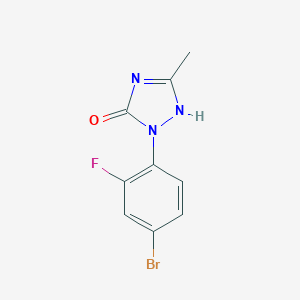
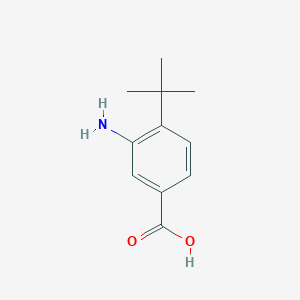
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)




![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

